4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl (2E)-3-(furan-2-yl)prop-2-enoate
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Overview
Description
4-[(E)-{[(2,4-Dichlorophenyl)formamido]imino}methyl]phenyl (2E)-3-(furan-2-yl)prop-2-enoate is a complex organic compound that features a combination of aromatic rings, a formamido group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(2,4-Dichlorophenyl)formamido]imino}methyl]phenyl (2E)-3-(furan-2-yl)prop-2-enoate typically involves a multi-step process:
Formation of the Formamido Intermediate: The initial step involves the reaction of 2,4-dichlorophenylamine with formic acid to form the formamido intermediate.
Condensation Reaction: The formamido intermediate is then reacted with 4-aminobenzaldehyde under acidic conditions to form the imino intermediate.
Esterification: The final step involves the esterification of the imino intermediate with furan-2-carboxylic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(2,4-Dichlorophenyl)formamido]imino}methyl]phenyl (2E)-3-(furan-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-[(E)-{[(2,4-Dichlorophenyl)formamido]imino}methyl]phenyl (2E)-3-(furan-2-yl)prop-2-enoate has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel polymers or materials with unique electronic or optical properties.
Biological Studies: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(2,4-Dichlorophenyl)formamido]imino}methyl]phenyl (2E)-3-(furan-2-yl)prop-2-enoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{[(2-Chlorophenyl)formamido]imino}methyl]phenyl (2E)-3-(furan-2-yl)prop-2-enoate
- 4-[(E)-{[(2,4-Dichlorophenyl)formamido]imino}methyl]phenyl (2E)-3-(thiophen-2-yl)prop-2-enoate
Properties
Molecular Formula |
C21H14Cl2N2O4 |
---|---|
Molecular Weight |
429.2 g/mol |
IUPAC Name |
[4-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C21H14Cl2N2O4/c22-15-5-9-18(19(23)12-15)21(27)25-24-13-14-3-6-17(7-4-14)29-20(26)10-8-16-2-1-11-28-16/h1-13H,(H,25,27)/b10-8+,24-13+ |
InChI Key |
BUZYGKRFQQLLGP-ZKDDGRGJSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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